molecular formula C9H13NO3 B13762997 (1R,3S,5S)-6-Methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl acetate

(1R,3S,5S)-6-Methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl acetate

Cat. No.: B13762997
M. Wt: 183.20 g/mol
InChI Key: BUUNFHAWUAEVMH-RNJXMRFFSA-N
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Description

(1R,3S,5S)-6-Methyl-7-oxo-6-azabicyclo[320]heptan-3-yl acetate is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,5S)-6-Methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by acetylation to introduce the acetate group. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a consideration in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,5S)-6-Methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (1R,3S,5S)-6-Methyl-7-oxo-6-azabicyclo[320]heptan-3-yl acetate is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, (1R,3S,5S)-6-Methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl acetate is investigated for its potential pharmacological properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a potential treatment for various diseases.

Industry

In industry, this compound is used in the development of new materials and chemicals. Its unique structure and reactivity make it a valuable component in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (1R,3S,5S)-6-Methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to a biological response. The pathways involved in this mechanism can include signal transduction, gene expression, and metabolic regulation.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

[(1R,3S,5S)-6-methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl] acetate

InChI

InChI=1S/C9H13NO3/c1-5(11)13-6-3-7-8(4-6)10(2)9(7)12/h6-8H,3-4H2,1-2H3/t6-,7+,8-/m0/s1

InChI Key

BUUNFHAWUAEVMH-RNJXMRFFSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2[C@H](C1)N(C2=O)C

Canonical SMILES

CC(=O)OC1CC2C(C1)N(C2=O)C

Origin of Product

United States

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